molecular formula C8H13NO2 B13205318 Methyl 2-azaspiro[3.3]heptane-1-carboxylate

Methyl 2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13205318
M. Wt: 155.19 g/mol
InChI Key: VBIWQAICRUVMCB-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The unique structure of this compound, characterized by a spiro junction connecting two rings, makes it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach is the asymmetric synthesis, which utilizes chiral auxiliaries to achieve enantioselectivity .

Industrial Production Methods

Industrial production of this compound often employs scalable and reliable synthetic procedures. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be achieved in one or two steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their spirocyclic structures, which often exhibit significant biological activity due to their ability to interact with various biological targets. The compound features a nitrogen atom within the spirocyclic framework, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Similar compounds have been shown to modulate pathways related to inflammation and neuroprotection.

Target Receptors

  • CXCR2 Receptor : Research indicates that derivatives of azaspiro compounds can act as antagonists for the CXCR2 receptor, which plays a crucial role in inflammatory responses and pain signaling pathways .

Biochemical Pathways

This compound is hypothesized to influence several biochemical pathways, particularly those involving:

  • Modulation of cytokine release.
  • Inhibition of leukocyte migration through the CXCR2 pathway, potentially providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It is likely to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
  • Metabolism : Initial studies suggest that it undergoes metabolic transformations that could be beneficial for enhancing its efficacy .

Antimicrobial Activity

Recent studies have demonstrated that azaspiro compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective effects by modulating glutamate signaling pathways, thereby reducing excitotoxicity associated with neurodegenerative diseases .

Research Findings Summary Table

Study FocusKey FindingsReference
CXCR2 AntagonismMethyl derivatives inhibit CXCR2 receptor activity, reducing inflammation.
Antimicrobial ActivityEffective against M. tuberculosis; potential for tuberculosis treatment.
Neuroprotective PropertiesModulates glutamate signaling; reduces excitotoxicity in neuronal cells.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3

InChI Key

VBIWQAICRUVMCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC2)CN1

Origin of Product

United States

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